2-(3,5-dichloro-4-hydroxybenzoyl)-N-(3-methoxypropyl)hydrazinecarbothioamide
Overview
Description
2-(3,5-dichloro-4-hydroxybenzoyl)-N-(3-methoxypropyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C12H15Cl2N3O3S and its molecular weight is 352.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.0211179 g/mol and the complexity rating of the compound is 351. The solubility of this chemical has been described as 44.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Derivatives
Hydrazinecarbothioamide derivatives are crucial intermediates in the synthesis of various heterocyclic compounds, such as thiadiazoles, triazoles, and thiazoles, which have significant applications in medicinal chemistry due to their potential biological activities. For instance, the synthesis of tris- and bis(1,3,4-thiadiazol-2-amine) derivatives has been reported, highlighting the importance of hydrazinecarbothioamide derivatives in creating complex molecular structures for further pharmaceutical exploration (Darehkordi & Ghazi, 2013).
Antimicrobial and Antibacterial Activities
Several studies have demonstrated the antimicrobial and antibacterial efficacy of hydrazinecarbothioamide derivatives. These compounds have been evaluated against a broad spectrum of Gram-positive and Gram-negative bacteria, with some showing potent antibacterial activity, highlighting their potential as leads for developing new antibacterial agents (Kaur et al., 2011).
DNA-Binding Studies
Hydrazinecarbothioamide derivatives have been studied for their ability to interact with DNA, an essential property for potential therapeutic agents. These interactions have been investigated through various techniques, including spectroscopic and electrochemical analyses, providing insights into the mode of action of these compounds at the molecular level (Channar et al., 2019).
Anticancer Activity
The potential anticancer activity of hydrazinecarbothioamide derivatives has been explored through in vitro studies on various cancer cell lines. These studies indicate that some derivatives exhibit significant cytotoxic effects against cancer cells, suggesting their potential for further development as anticancer agents (Al-Mutabagani et al., 2021).
Properties
IUPAC Name |
1-[(3,5-dichloro-4-hydroxybenzoyl)amino]-3-(3-methoxypropyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O3S/c1-20-4-2-3-15-12(21)17-16-11(19)7-5-8(13)10(18)9(14)6-7/h5-6,18H,2-4H2,1H3,(H,16,19)(H2,15,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUABFXLQMRJST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NNC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780572 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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